4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid
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Overview
Description
4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid is an organic compound that features a furazan ring substituted with a hydroxyethylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid typically involves the following steps:
Formation of the Furazan Ring: The furazan ring can be synthesized through the reaction of dinitrile compounds with hydroxylamine under acidic conditions.
Introduction of the Hydroxyethylamino Group: The hydroxyethylamino group can be introduced via nucleophilic substitution reactions, where an appropriate precursor reacts with ethylene oxide or ethylene chlorohydrin.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The furazan ring can be reduced to form furazan derivatives with different substituents.
Substitution: The hydroxyethylamino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various furazan derivatives with modified functional groups, which can have different chemical and physical properties.
Scientific Research Applications
4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The furazan ring can also participate in electron transfer reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)-1,2,5-oxadiazole-3-carboxylic acid: Similar structure but with an oxadiazole ring instead of a furazan ring.
4-(2-Hydroxyethylamino)-1,2,5-thiadiazole-3-carboxylic acid: Similar structure but with a thiadiazole ring instead of a furazan ring.
Uniqueness
4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid is unique due to the presence of the furazan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2-hydroxyethylamino)-1,2,5-oxadiazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4/c9-2-1-6-4-3(5(10)11)7-12-8-4/h9H,1-2H2,(H,6,8)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWMVCTUTXHXFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC1=NON=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340747 |
Source
|
Record name | 4-[(2-Hydroxyethyl)amino]-1,2,5-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147194-40-9 |
Source
|
Record name | 4-[(2-Hydroxyethyl)amino]-1,2,5-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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